![molecular formula C25H28N2O4S2 B2970083 Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941978-78-5](/img/structure/B2970083.png)

Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

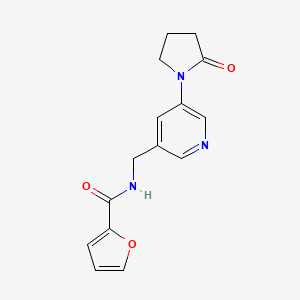

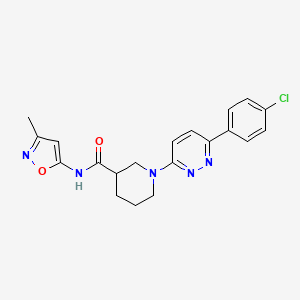

The compound appears to contain a thiophene ring, a piperazine ring, and a sulfonyl group. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research highlights the anticancer potential of compounds with piperazine substituents, including those structurally related to Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate. For instance, a study by Turov (2020) evaluates the anticancer activity of polyfunctional substituted 1,3-thiazoles, particularly noting the efficacy of compounds with a piperazine substituent on various cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, and breast cancer (Turov, 2020). This study underscores the relevance of such chemical structures in developing anticancer agents.

Antiproliferative Effect

The synthesis and in vitro antiproliferative activity of derivatives structurally related to the specified compound against human cancer cell lines are reported by Mallesha et al. (2012). Their findings suggest that certain derivatives exhibit significant antiproliferative effects on cell lines, such as K562 (leukemia), Colo-205 (colorectal), MDA-MB 231 (breast), and IMR-32 (neuroblastoma), highlighting the compound's potential in cancer research (Mallesha et al., 2012).

Biological Activity and Metabolism

The biological activity and metabolism of compounds with similar structures to this compound have been extensively studied. For example, research on the oxidative metabolism of novel antidepressants by Hvenegaard et al. (2012) elucidates the metabolic pathways of compounds with piperazine and sulfonyl groups, providing insights into their biological activities and pharmacokinetics (Hvenegaard et al., 2012).

Synthesis and Chemical Properties

Studies on the synthesis and properties of related compounds, such as the novel thieno[2,3-d]pyrimidine derivative bearing a sulfonylurea moiety by Chen et al. (2014), offer valuable information on the chemical behavior and potential applications of this compound in medicinal chemistry and drug design (Chen et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of action

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often exhibit a wide range of pharmacological activities, including acting as antagonists for the serotonin receptor . .

Mode of action

The mode of action would depend on the specific target of the compound. For example, if it targets the serotonin receptor, it might bind to the receptor and block its activity, preventing serotonin from exerting its effects .

Biochemical pathways

Again, this would depend on the specific target of the compound. If it targets the serotonin receptor, it could affect various pathways related to mood regulation, gastrointestinal function, and other processes influenced by serotonin .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its chemical structure. The presence of the piperazine ring could potentially enhance its solubility, aiding absorption and distribution. The compound could be metabolized in the liver, with potential excretion routes including renal and biliary excretion .

Result of action

The result of the compound’s action would depend on its specific target and mode of action. For example, if it acts as a serotonin receptor antagonist, it could potentially alleviate symptoms of conditions related to overactive serotonin signaling .

Action environment

Various environmental factors could influence the compound’s action, efficacy, and stability. These could include factors like pH, temperature, and the presence of other substances that might interact with the compound .

Eigenschaften

IUPAC Name |

methyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4S2/c1-17-8-10-20(11-9-17)21-16-32-23(25(28)31-4)24(21)33(29,30)27-14-12-26(13-15-27)22-7-5-6-18(2)19(22)3/h5-11,16H,12-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUDZKPWCMBFML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970002.png)

![3-(3-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2970004.png)

![N-[1-(1,2,4-Triazol-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2970006.png)

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-2,3-dihydro-1H-indole](/img/structure/B2970012.png)

![4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide](/img/structure/B2970018.png)

![N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2970019.png)

![diethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2970020.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2970022.png)